Cas no 103324-69-2 ((1r,4r)-7,7-dimethylbicyclo2.2.1heptane-1-carboxamide)

(1r,4r)-7,7-dimethylbicyclo2.2.1heptane-1-carboxamide structure
103324-69-2 structure
商品名:(1r,4r)-7,7-dimethylbicyclo2.2.1heptane-1-carboxamide
CAS番号:103324-69-2
MF:C10H17NO
メガワット:167.248082876205
CID:2857023
PubChem ID:5211267

(1r,4r)-7,7-dimethylbicyclo2.2.1heptane-1-carboxamide 化学的及び物理的性質

名前と識別子

    • Bicyclo[2.2.1]heptane-1-carboxamide, 7,7-dimethyl-
    • (1r,4r)-7,7-dimethylbicyclo2.2.1heptane-1-carboxamide
    • インチ: 1S/C10H17NO/c1-9(2)7-3-5-10(9,6-4-7)8(11)12/h7H,3-6H2,1-2H3,(H2,11,12)
    • InChIKey: PZZFZKFCJVBXSR-UHFFFAOYSA-N
    • ほほえんだ: C12(C(N)=O)C(C)(C)C(CC1)CC2

(1r,4r)-7,7-dimethylbicyclo2.2.1heptane-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1653009-50mg
(1r,4r)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxamide
103324-69-2
50mg
$1188.0 2023-09-21
Enamine
EN300-1653009-100mg
(1r,4r)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxamide
103324-69-2
100mg
$1244.0 2023-09-21
Enamine
EN300-1653009-1.0g
(1r,4r)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxamide
103324-69-2
1.0g
$1414.0 2023-07-10
Enamine
EN300-1653009-0.5g
(1r,4r)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxamide
103324-69-2
0.5g
$1357.0 2023-07-10
Enamine
EN300-1653009-250mg
(1r,4r)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxamide
103324-69-2
250mg
$1300.0 2023-09-21
Enamine
EN300-1653009-10.0g
(1r,4r)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxamide
103324-69-2
10.0g
$6082.0 2023-07-10
Enamine
EN300-1653009-0.05g
(1r,4r)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxamide
103324-69-2
0.05g
$1188.0 2023-07-10
Enamine
EN300-1653009-0.1g
(1r,4r)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxamide
103324-69-2
0.1g
$1244.0 2023-07-10
Enamine
EN300-1653009-2.5g
(1r,4r)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxamide
103324-69-2
2.5g
$2771.0 2023-07-10
Enamine
EN300-1653009-500mg
(1r,4r)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxamide
103324-69-2
500mg
$1357.0 2023-09-21

(1r,4r)-7,7-dimethylbicyclo2.2.1heptane-1-carboxamide 関連文献

(1r,4r)-7,7-dimethylbicyclo2.2.1heptane-1-carboxamideに関する追加情報

Chemical Profile of (1R,4R)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxamide (CAS No. 103324-69-2)

The compound (1R,4R)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxamide, identified by its CAS number 103324-69-2, represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This bicyclic amide derivative has garnered significant attention due to its unique structural framework and potential biological activities. The rigid bicyclo[2.2.1]heptane core, combined with the amide functional group, presents a scaffold that is both chemically intriguing and biologically relevant.

The stereochemistry of this compound, specifically the (1R,4R) configuration, plays a crucial role in determining its interaction with biological targets. The precise three-dimensional arrangement of the atoms influences the compound's binding affinity and specificity, making it a valuable candidate for drug discovery efforts. In recent years, there has been a growing interest in developing molecules with tailored stereochemical properties to enhance therapeutic efficacy and minimize side effects.

One of the most compelling aspects of (1R,4R)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxamide is its potential application in the development of novel pharmacological agents. The amide group serves as a versatile pharmacophore, capable of engaging with various biological receptors and enzymes. This flexibility has led to extensive research into its derivatives as potential treatments for a range of diseases, including neurological disorders and inflammatory conditions.

Recent studies have highlighted the importance of understanding the conformational dynamics of such bicyclic compounds. Computational modeling and experimental techniques have been employed to elucidate how the rigid bicyclo[2.2.1]heptane framework influences the compound's reactivity and biological activity. These insights have not only deepened our understanding of the molecule's behavior but also provided valuable guidance for designing more effective derivatives.

In particular, the dimethyl substitution at the 7-position of the bicyclic system has been shown to modulate the compound's pharmacokinetic properties. This modification can enhance solubility and metabolic stability, making it more suitable for clinical applications. The interplay between steric hindrance and electronic effects in this region has been extensively studied, providing a foundation for rational drug design strategies.

The amide functionality also plays a critical role in determining the compound's interactions with biological targets. Amides are known to form hydrogen bonds with various amino acid residues in proteins, making them excellent candidates for modulating enzyme activity and receptor binding. The specific orientation and accessibility of the amide group in (1R,4R)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxamide have been carefully examined to optimize its binding properties.

Advances in synthetic chemistry have enabled the efficient preparation of complex molecules like this one. Modern techniques such as asymmetric synthesis and catalytic transformations have made it possible to access enantiomerically pure forms of these compounds, which are essential for evaluating their biological activity without interference from racemic impurities.

The potential applications of (1R,4R)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxamide extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive scaffold for developing novel materials with specialized properties. For instance, derivatives of this compound have shown promise as building blocks for polymers that exhibit enhanced mechanical strength or biodegradability.

In conclusion, (1R,4R)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxamide (CAS No. 103324-69-2) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and stereochemical configuration make it a valuable tool for exploring new therapeutic strategies and developing innovative materials.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量